molecular formula C13H19NO B13352735 (S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol

(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol

Cat. No.: B13352735
M. Wt: 205.30 g/mol
InChI Key: JUKKKLVJDXCTFW-NSHDSACASA-N
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Description

(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol is a chiral compound with a cyclobutane ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the amino group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde.

    Hydroxylation: The hydroxyl group can be introduced through various methods such as hydroboration-oxidation or epoxidation followed by ring-opening.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and alkyl halides for ether formation.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Halides or ethers.

Scientific Research Applications

(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol has various scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol: The enantiomer of the compound.

    1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-one: A ketone analog.

    1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-amine: An amine analog.

Uniqueness

(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-[[[(1S)-1-phenylethyl]amino]methyl]cyclobutan-1-ol

InChI

InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)14-10-13(15)8-5-9-13/h2-4,6-7,11,14-15H,5,8-10H2,1H3/t11-/m0/s1

InChI Key

JUKKKLVJDXCTFW-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC2(CCC2)O

Canonical SMILES

CC(C1=CC=CC=C1)NCC2(CCC2)O

Origin of Product

United States

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